molecular formula C17H12N2O4 B11977362 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide CAS No. 65190-34-3

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide

Cat. No.: B11977362
CAS No.: 65190-34-3
M. Wt: 308.29 g/mol
InChI Key: CUYSXRBZVPNZAD-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C₁₇H₁₂N₂O₄. It is known for its complex molecular structure, which includes a naphthalene ring system substituted with a hydroxy group and a nitrophenyl group. This compound appears as a solid with a light yellow to brown color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide typically involves the condensation of m-nitroaniline with 3-hydroxy-2-naphthoic acid . The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide involves its interaction with biological targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with essential cellular processes. For instance, it can inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s nitro group can also undergo reduction to form reactive intermediates that damage bacterial DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

65190-34-3

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21)

InChI Key

CUYSXRBZVPNZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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